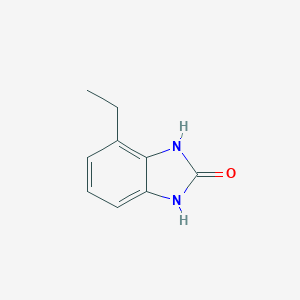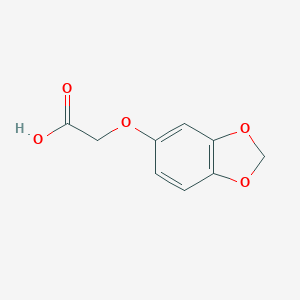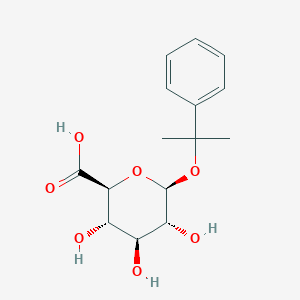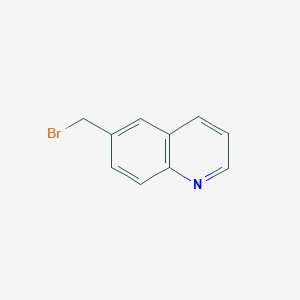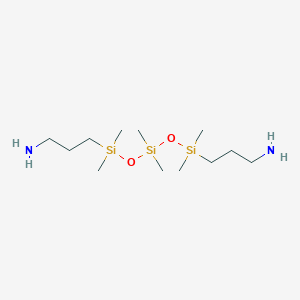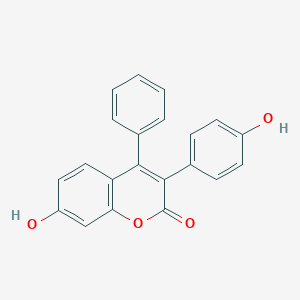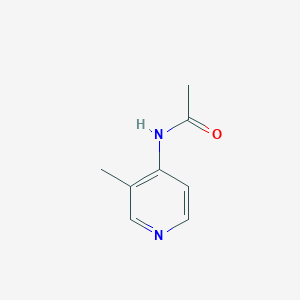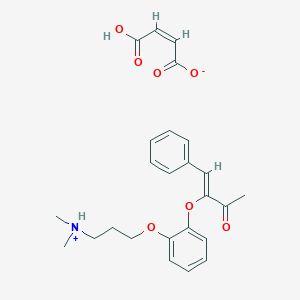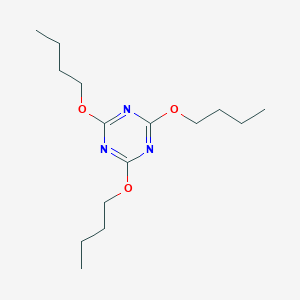
2,4,6-Tributoxy-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tributoxy-1,3,5-triazine (TBT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties and potential applications. TBT is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has a wide range of applications in the fields of agriculture, pharmaceuticals, and material science.
作用機序
The mechanism of action of 2,4,6-Tributoxy-1,3,5-triazine is not well understood. However, it is believed that 2,4,6-Tributoxy-1,3,5-triazine acts as a nucleophile and reacts with electrophilic species such as carbonyl compounds and epoxides. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to form stable complexes with metal ions such as copper and zinc.
生化学的および生理学的効果
2,4,6-Tributoxy-1,3,5-triazine has been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,6-Tributoxy-1,3,5-triazine.
実験室実験の利点と制限
One advantage of using 2,4,6-Tributoxy-1,3,5-triazine in lab experiments is its high reactivity towards electrophilic species. 2,4,6-Tributoxy-1,3,5-triazine is also relatively easy to synthesize and purify. However, one limitation of using 2,4,6-Tributoxy-1,3,5-triazine is its potential toxicity. 2,4,6-Tributoxy-1,3,5-triazine has been shown to be toxic to aquatic organisms and has been classified as a hazardous substance by the Environmental Protection Agency (EPA).
将来の方向性
There are several future directions for the study of 2,4,6-Tributoxy-1,3,5-triazine. One direction is the synthesis of 2,4,6-Tributoxy-1,3,5-triazine derivatives with improved properties such as higher reactivity and lower toxicity. Another direction is the study of 2,4,6-Tributoxy-1,3,5-triazine in the context of metal-organic frameworks and zeolites. 2,4,6-Tributoxy-1,3,5-triazine could be used as a building block for the synthesis of new MOFs and zeolites with improved properties. Finally, the potential biomedical applications of 2,4,6-Tributoxy-1,3,5-triazine should be further explored. 2,4,6-Tributoxy-1,3,5-triazine could be used as a drug delivery agent or as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2,4,6-Tributoxy-1,3,5-triazine is a heterocyclic compound that has potential applications in the fields of material science, pharmaceuticals, and biochemistry. 2,4,6-Tributoxy-1,3,5-triazine can be synthesized using various methods and has unique properties that make it useful in lab experiments. 2,4,6-Tributoxy-1,3,5-triazine has potential biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer. However, more research is needed to fully understand the properties and applications of 2,4,6-Tributoxy-1,3,5-triazine.
合成法
2,4,6-Tributoxy-1,3,5-triazine can be synthesized by the reaction of cyanuric chloride with butanol in the presence of a base such as pyridine. This reaction results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct. Another method of synthesis is the reaction of cyanuric acid with butanol in the presence of a dehydrating agent such as thionyl chloride. This reaction also results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct.
科学的研究の応用
2,4,6-Tributoxy-1,3,5-triazine has been extensively studied for its potential applications in the field of material science. It has been used as a cross-linking agent for the synthesis of polymers, resins, and coatings. 2,4,6-Tributoxy-1,3,5-triazine has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and zeolites. MOFs and zeolites are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
特性
CAS番号 |
19837-00-4 |
|---|---|
製品名 |
2,4,6-Tributoxy-1,3,5-triazine |
分子式 |
C15H27N3O3 |
分子量 |
297.39 g/mol |
IUPAC名 |
2,4,6-tributoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3 |
InChIキー |
RFWINRJWJPNZQG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
正規SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





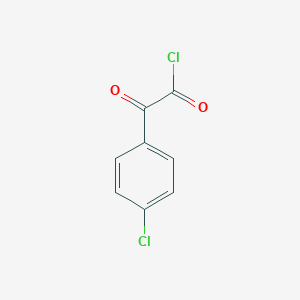
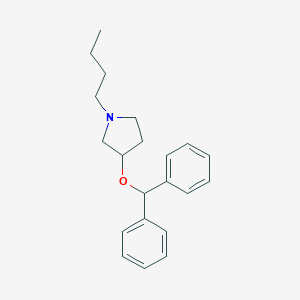
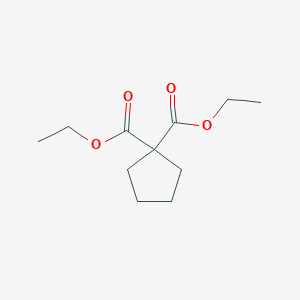
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
